molecular formula C9H15BrO3 B8566020 1-(1-Bromoethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 77928-47-3

1-(1-Bromoethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No. B8566020
CAS RN: 77928-47-3
M. Wt: 251.12 g/mol
InChI Key: CBGQTVFGYDTQDW-UHFFFAOYSA-N
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Patent
US04425473

Procedure details

25.5 g (0.1 moles) of the product obtained in step (a) above, 13.4 g (0.1 moles) of trimethylolpropane and 0.05 g of p-toluenesulfonic acid were placed in a flask fitted with a Dean & Stark condenser and the contents of the flask were heated at 140° C. for about 2 hours. The reaction was stopped when a theoretical amount of ethyl alcohol was evaporated off, after which the reaction solution was distilled under reduced pressure using a Vigreaux distillation column to yield 16 g (63%) of the desired product having a boiling point of 81°-83° C./0.1 mmHg.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([O:11][CH2:12][CH3:13])([O:8][CH2:9]C)[CH:5]([Br:7])[CH3:6])C.[CH2:14]([C:16](CO)(CO)CC)O>C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O)C>[Br:7][CH:5]([C:4]12[O:3][CH2:1][C:13]([CH2:14][CH3:16])([CH2:9][O:8]1)[CH2:12][O:11]2)[CH3:6]

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
C(C)OC(C(C)Br)(OCC)OCC
Name
Quantity
13.4 g
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Name
Quantity
0.05 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a Dean & Stark condenser
CUSTOM
Type
CUSTOM
Details
was evaporated off
DISTILLATION
Type
DISTILLATION
Details
after which the reaction solution was distilled under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
a Vigreaux distillation column

Outcomes

Product
Name
Type
product
Smiles
BrC(C)C12OCC(CO1)(CO2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.